molecular formula C17H17N5O2S B12243952 2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile

2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile

Cat. No.: B12243952
M. Wt: 355.4 g/mol
InChI Key: QEMSVCDTRATBAR-UHFFFAOYSA-N
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Description

2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile is a complex organic compound that features a unique structure combining a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a pyrimidine-4-carbonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactionsKey steps may include cyclization reactions, sulfonylation, and nitrile formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of scalable reaction conditions, efficient purification techniques, and the implementation of green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:

Uniqueness

What sets 2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing innovative materials .

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C17H17N5O2S/c18-8-15-6-7-19-17(20-15)21-9-13-11-22(12-14(13)10-21)25(23,24)16-4-2-1-3-5-16/h1-7,13-14H,9-12H2

InChI Key

QEMSVCDTRATBAR-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC(=N3)C#N)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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